Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- typically involves the condensation of a benzoyl chloride with a pyrrole derivative. One common method includes the reaction of benzoyl chloride with 1-(1H-pyrrol-2-yl)ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the amide bond.
Industrial Production Methods
Industrial production of Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring and the pyrrole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene or pyrrole rings.
Scientific Research Applications
Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- N-(1H-benzimidazol-2-yl)-3-pyrrol-1-ylbenzamide
Uniqueness
Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- is unique due to its specific structural features, such as the presence of both a benzamide and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
5438-11-9 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-[1-(1H-pyrrol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H14N2O/c1-10(12-8-5-9-14-12)15-13(16)11-6-3-2-4-7-11/h2-10,14H,1H3,(H,15,16) |
InChI Key |
FAEQETDDYMFNBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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